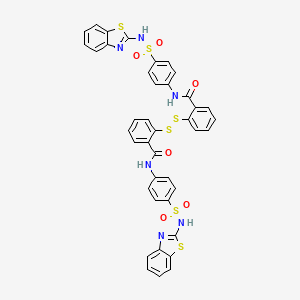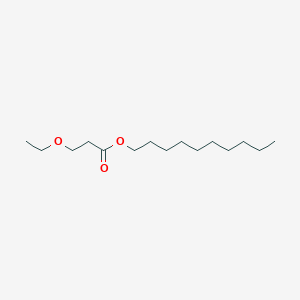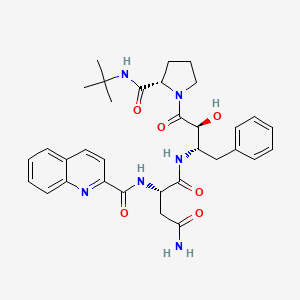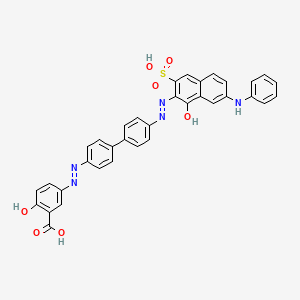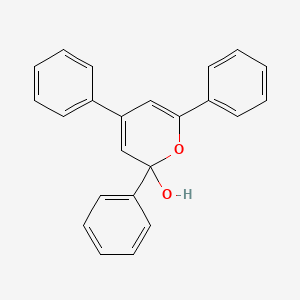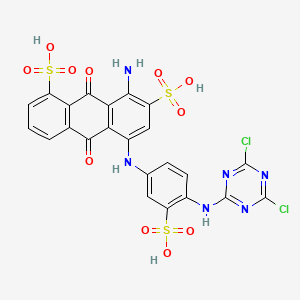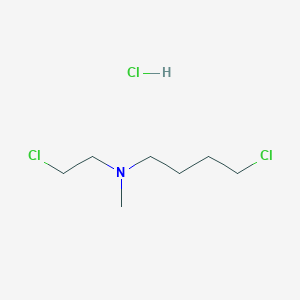
Chloro(2-piperidin-1-ylethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 203226 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often studied in the context of neural stem cells and their differentiation, making it a valuable tool in neurobiology research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 203226 involves several steps, typically starting with the induction of pluripotent stem cells to neural stem cells. This process requires specific tissue culture media and conditions to ensure the successful differentiation of cells . The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of NSC 203226 is less common, as it is primarily used in research settings. large-scale production would likely involve optimizing the tissue culture conditions and scaling up the differentiation process to produce sufficient quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: NSC 203226 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 203226 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of NSC 203226 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
NSC 203226 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of various chemical reactions and to develop new synthetic methods. In biology, NSC 203226 is valuable for understanding the differentiation of neural stem cells and their potential therapeutic applications . In medicine, it is explored for its potential in treating neurological disorders and other diseases. Industrial applications include its use in developing new materials and technologies .
Mechanism of Action
The mechanism of action of NSC 203226 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neural differentiation and function . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
NSC 203226 can be compared with other similar compounds used in neural stem cell research and related fields. Some of these similar compounds include NSC 203227, NSC 203228, and NSC 203229 . Each of these compounds has unique properties and applications, but NSC 203226 stands out due to its specific effects on neural differentiation and its potential therapeutic applications.
Properties
CAS No. |
24256-00-6 |
|---|---|
Molecular Formula |
C7H14ClHgN |
Molecular Weight |
348.24 g/mol |
IUPAC Name |
chloro(2-piperidin-1-ylethyl)mercury |
InChI |
InChI=1S/C7H14N.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h1-7H2;1H;/q;;+1/p-1 |
InChI Key |
QJIQRICORLRSPF-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)CC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


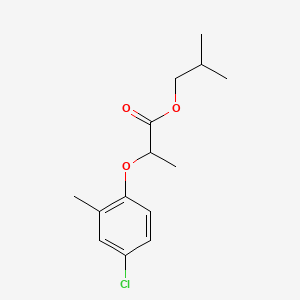
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
